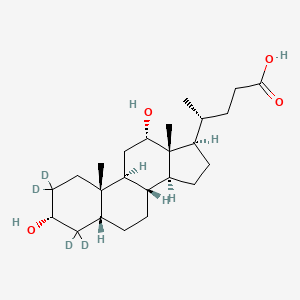

Deoxycholic-2,2,4,4-D4 acid

Übersicht

Beschreibung

Deoxycholic Acid-d4 (DCA-d4) is a deuterium-labeled derivative of Deoxycholic Acid (DCA). DCA is a secondary bile acid formed through microbial transformation of cholic acid in the colon. Bile acids play essential roles in lipid digestion, cholesterol metabolism, and signaling pathways .

Wirkmechanismus

Target of Action

Deoxycholic-2,2,4,4-D4 Acid, a deuterated compound of Deoxycholic Acid , primarily targets adipose cells . Adipose cells, also known as fat cells, play a crucial role in storing energy in the form of fat and regulating metabolism.

Mode of Action

Deoxycholic Acid, from which this compound is derived, is a bile acid that emulsifies fat in the gut . When injected, it stimulates a targeted breakdown of adipose cells by disrupting the cell membrane, causing a process known as adipocytolysis . This disruption of the cell membrane leads to the destruction of fat cells in the tissue .

Biochemical Pathways

The action of this compound affects the lipid metabolism pathway. By disrupting adipose cells, it facilitates the breakdown and removal of dietary fats. The resulting adipocytolysis leads to an inflammatory reaction and clearing of the adipose tissue remnants by macrophages .

Pharmacokinetics

The pharmacokinetics of Deoxycholic Acid, the parent compound of this compound, indicate that it is rapidly absorbed after subcutaneous injection . The majority of the compound is excreted in feces as intact drug . The time to peak concentration is approximately 18 minutes, and post-treatment deoxycholic plasma levels return to endogenous range within 24 hours .

Result of Action

The primary result of this compound’s action is the reduction of submental fat, improving aesthetic appearance and reducing facial fullness or convexity . By destroying fat cells, it helps to contour the body and reduce localized fat deposits.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the composition of the gut microbiota can be changed due to factors such as diet and antibiotic intake . These changes can potentially affect the production and action of bile acids like Deoxycholic Acid. Furthermore, the efficacy of this compound may be influenced by the individual’s overall health status, lifestyle, and genetic factors.

Biochemische Analyse

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Deoxycholic-2,2,4,4-D4 acid is involved in various metabolic pathways It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Vorbereitungsmethoden

The synthetic routes for Deoxycholic Acid-d4 involve deuterium incorporation during its synthesis. Unfortunately, specific reaction conditions and industrial production methods for Deoxycholic Acid-d4 are not widely documented. researchers typically introduce deuterium during the synthesis of Deoxycholic Acid to obtain the labeled compound.

Analyse Chemischer Reaktionen

Desoxycholsäure-d4 kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution. Die gängigen Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, ähneln denen für Desoxycholsäure. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, können deuterierte Derivate von Gallensäuren gehören.

Wissenschaftliche Forschungsanwendungen

Desoxycholsäure-d4 findet Anwendungen in der wissenschaftlichen Forschung in verschiedenen Bereichen:

Chemie: Wird als interner Standard für die Quantifizierung in Massenspektrometrie-(GC- oder LC-MS-)Studien verwendet.

Biologie: Untersucht auf seine Auswirkungen auf Kernrezeptoren, die am Cholesterinstoffwechsel beteiligt sind.

Medizin: Relevant in Studien im Zusammenhang mit Gallensäure-Rezeptoren und braunem Fettgewebe-Thermogenese.

5. Wirkmechanismus

Desoxycholsäure-d4 aktiviert den G-Protein-gekoppelten Gallensäure-Rezeptor TGR5. Diese Aktivierung stimuliert die thermogene Aktivität von braunem Fettgewebe (BAT), was möglicherweise den Energieverbrauch und den Stoffwechsel beeinflusst.

Vergleich Mit ähnlichen Verbindungen

Während Desoxycholsäure-d4 aufgrund ihrer Deuterium-Markierung einzigartig ist, gehören andere verwandte Verbindungen zu den folgenden:

- Desoxycholsäure (unmarkierte Form)

- Chenodesoxycholsäure-d4 (eine weitere deuterierte Gallensäure)

- Andere Gallensäuren mit unterschiedlichen Strukturen und Funktionen .

Eigenschaften

IUPAC Name |

(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16-,17+,18-,19+,20+,21+,23+,24-/m1/s1/i10D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGVEGMKQFWNSR-FCSCGBJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C[C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)O)C)O)C([C@@H]1O)([2H])[2H])C)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90745736 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112076-61-6 | |

| Record name | (3alpha,5beta,12alpha)-3,12-Dihydroxy(2,2,4,4-~2~H_4_)cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90745736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112076-61-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B571160.png)

![6-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B571167.png)

![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2(3H)-one](/img/structure/B571171.png)